7-Fluoro-5-methyl-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde
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Overview
Description
7-Fluoro-5-methyl-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and a tetrahydropyran ring attached to the indazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methyl-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde typically involves multistep organic reactions. One common method includes the condensation of 2-chloro-1H-indole-3-carbaldehyde with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in boiling dimethylformamide (DMF) . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-methyl-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids (from oxidation)
- Alcohols (from reduction)
- Various substituted derivatives (from substitution)
Scientific Research Applications
7-Fluoro-5-methyl-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methyl-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indole-3-carbaldehyde
- 2-Chloro-1H-indole-3-carbaldehyde
- 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols
Uniqueness
7-Fluoro-5-methyl-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde is unique due to the presence of the fluorine atom and the tetrahydropyran ring, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15FN2O2 |
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Molecular Weight |
262.28 g/mol |
IUPAC Name |
7-fluoro-5-methyl-1-(oxan-2-yl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C14H15FN2O2/c1-9-6-12(15)14-10(11(9)8-18)7-16-17(14)13-4-2-3-5-19-13/h6-8,13H,2-5H2,1H3 |
InChI Key |
QJIGAELGTYYSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C=O)C=NN2C3CCCCO3)F |
Origin of Product |
United States |
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